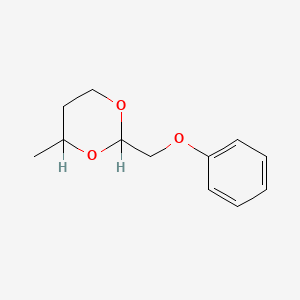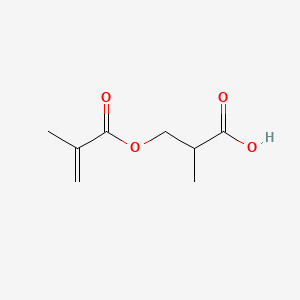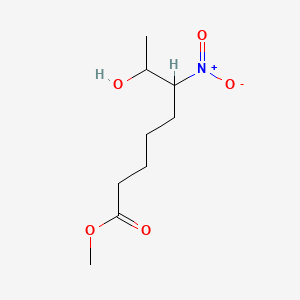![molecular formula C10H14ClN3O B12652809 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
合成経路と反応条件
8-クロロ-1,2,2-トリメチル-3,4-ジヒドロ-1H-ピリミド[1,6-a]ピリミジン-6(2H)-オンの合成は、通常、以下の手順を含みます。
出発物質: 合成は、2,4,6-トリクロロピリミジンと2,2-ジメチル-1,3-プロパンジオールを含む主要な中間体の調製から始まります。
環化反応: 主要な中間体は、水素化ナトリウムなどの塩基の存在下で環化反応を起こし、ピリミジン環を形成します。
塩素化: 得られた化合物は、その後、チオニルクロリドなどの塩素化剤を使用して塩素化され、目的の位置に塩素原子を導入します。
メチル化: 最後に、化合物は、炭酸カリウムなどの塩基の存在下でヨウ化メチルを使用してメチル化され、メチル基を導入します。
工業生産方法
工業的な設定では、8-クロロ-1,2,2-トリメチル-3,4-ジヒドロ-1H-ピリミド[1,6-a]ピリミジン-6(2H)-オンの生産は、同様の合成経路に従いますが、より大きな規模で行われます。このプロセスには、最終生成物の高収率と純度を確保するために、大型反応器と最適化された反応条件の使用が含まれます。工業生産には、再結晶やクロマトグラフィーなどの精製工程も含まれ、化合物を純粋な形で得ることができます。
3. 化学反応解析
反応の種類
8-クロロ-1,2,2-トリメチル-3,4-ジヒドロ-1H-ピリミド[1,6-a]ピリミジン-6(2H)-オンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を得ることができます。
置換: この化合物の塩素原子は、求核置換反応を使用して他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換のために、メタノール中のナトリウムメトキシド。
主要な生成物
これらの反応から生成される主な生成物には、酸化された誘導体、還元された誘導体、およびさまざまな官能基を有する置換された化合物が含まれます。
化学反応の分析
Types of Reactions
8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to obtain reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
科学的研究の応用
8-クロロ-1,2,2-トリメチル-3,4-ジヒドロ-1H-ピリミド[1,6-a]ピリミジン-6(2H)-オンには、次のような科学研究におけるいくつかの応用があります。
医薬品化学: この化合物は、そのユニークな構造と潜在的な生物学的活性のために、医薬品として潜在力があるかどうか研究されています。
生物学的研究: これは、さまざまな生物学的経路と標的への影響を調べるための生物学的研究に使用されています。
化学合成: この化合物は、他のヘテロ環化合物や医薬品の合成における中間体として役立ちます。
工業的応用: これは、特殊化学薬品や材料の生産に使用されています。
作用機序
8-クロロ-1,2,2-トリメチル-3,4-ジヒドロ-1H-ピリミド[1,6-a]ピリミジン-6(2H)-オンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素または受容体に結合することにより、それらの活性を調節することでその効果を発揮すると考えられています。関与する正確な分子標的と経路はまだ調査中ですが、予備的研究によると、細胞プロセスに関与する核酸やタンパク質と相互作用する可能性があることが示唆されています。
6. 類似の化合物との比較
類似の化合物
- 8-クロロ-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン
- 8-クロロ-1,2,2-トリメチル-3,4-ジヒドロ-1H-ピリミジン-6-オン
独自性
8-クロロ-1,2,2-トリメチル-3,4-ジヒドロ-1H-ピリミド[1,6-a]ピリミジン-6(2H)-オンは、その特定の置換パターンと、別のヘテロ環に融合したピリミジン環の存在のためにユニークです。この独特の構造は、異なる化学的および生物学的特性を与え、研究および産業用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimidin-6-one
Uniqueness
8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is unique due to its specific substitution pattern and the presence of a pyrimidine ring fused with another heterocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
8-chloro-1,2,2-trimethyl-3,4-dihydropyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C10H14ClN3O/c1-10(2)4-5-14-8(13(10)3)6-7(11)12-9(14)15/h6H,4-5H2,1-3H3 |
InChIキー |
NEPPUJWWGQAONX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN2C(=CC(=NC2=O)Cl)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)

